Oleyl oleamide

Description

Historical Context of Discovery and Initial Biochemical Characterization

The journey of oleyl oleamide (B13806), scientifically known as (Z)-octadec-9-enamide, began with its identification as an endogenous lipid. Its natural occurrence was first reported in human serum in 1989. science.govresearchgate.netnih.gov Subsequent research in the 1990s isolated it from the cerebrospinal fluid of sleep-deprived cats, leading to its initial recognition as a potential sleep-inducing substance. researchgate.netnih.govebi.ac.ukchemicalbook.comtaylorandfrancis.com Early studies demonstrated that administration of oleyl oleamide to animals could induce physiological sleep. nih.govebi.ac.ukwikipedia.orgbionity.com

Initial biochemical characterization revealed that this compound is the amide derivative of the common fatty acid, oleic acid. ebi.ac.ukbionity.com It was found to be metabolized by an enzyme known as fatty acid amide hydrolase (FAAH), the same enzyme responsible for the breakdown of the endocannabinoid anandamide (B1667382). wikipedia.orgnih.gov This finding was a crucial step in understanding its biological lifecycle and its relationship with other signaling lipids.

Classification within Lipid Signaling Molecules

This compound belongs to a class of bioactive lipids known as primary fatty acid amides (PFAMs). science.govnih.govmdpi.com This group is characterized by a fatty acid backbone linked to an amide group. Structurally, it is an amide of oleic acid. ebi.ac.ukbionity.com

Its classification is further nuanced by its interactions with various receptor systems. While structurally similar to the endocannabinoid anandamide, its direct binding to cannabinoid receptors has been a subject of debate. wikipedia.orgbionity.com However, it is considered an endocannabinoid-like molecule due to its structural resemblance and its interaction with the endocannabinoid system, primarily through the inhibition of the FAAH enzyme. mdpi.comresearchgate.net This inhibition leads to an increase in the levels of other endocannabinoids like anandamide. This compound also interacts with serotonergic systems, potentiating the action of serotonin (B10506) at certain receptors. chemicalbook.comwikipedia.orgchemicalbook.com

The following table provides a comparative overview of this compound and related lipid signaling molecules:

| Feature | This compound | Anandamide (AEA) | Oleoylethanolamide (OEA) |

| Chemical Class | Primary Fatty Acid Amide | N-Acylethanolamine | N-Acylethanolamine |

| Precursor Fatty Acid | Oleic Acid | Arachidonic Acid | Oleic Acid |

| Key Enzyme in Degradation | Fatty Acid Amide Hydrolase (FAAH) | Fatty Acid Amide Hydrolase (FAAH) | Fatty Acid Amide Hydrolase (FAAH) |

| Primary Receptor Interaction | Modulates multiple systems including serotonergic and GABAergic; debated CB1 agonism. | CB1 and CB2 Receptors | PPAR-α |

| Primary Biological Role | Sleep regulation, neuromodulation. | Neuromodulation, appetite, pain. | Satiety, fat metabolism. |

Significance in Contemporary Lipidomics Research

In the field of lipidomics, which seeks to understand the complete lipid profile of a biological system, this compound remains a molecule of significant interest. Current research continues to explore its diverse physiological roles beyond sleep, including its effects on thermoregulation and pain perception. researchgate.netnih.gov

Modern lipidomics research employs advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), for the precise qualitative and quantitative analysis of this compound and other fatty acid amides in various biological and even dietary sources, like edible vegetable oils. frontiersin.org These methods allow scientists to study the subtle changes in this compound levels in different physiological and pathological states.

A key area of ongoing investigation is the elucidation of its precise biosynthetic pathways. While several mechanisms have been proposed, the two most supported pathways involve the conversion of oleoylglycine by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM), and the direct amidation of oleoyl-CoA by cytochrome c. science.govresearchgate.netchemicalbook.com Understanding these pathways is crucial for comprehending how the production of this signaling molecule is regulated within the body.

Furthermore, research is focused on its mechanism of action at a molecular level. Studies have shown that this compound can inhibit gap junction communication, a fundamental process for intercellular signaling. chemicalbook.compnas.org Its ability to allosterically modulate various neurotransmitter receptors, including those for serotonin and GABA, is another active area of research, suggesting a more complex role as a neuromodulator than initially thought. researchgate.netchemicalbook.com

The following table summarizes key research findings related to this compound:

| Research Area | Key Findings |

| Biosynthesis | Two primary pathways proposed: conversion of oleoylglycine by PAM and direct amidation of oleoyl-CoA by cytochrome c. science.govresearchgate.netchemicalbook.com |

| Degradation | Primarily metabolized by the enzyme Fatty Acid Amide Hydrolase (FAAH). wikipedia.orgnih.gov |

| Mechanism of Action | Modulates serotonergic and GABAergic systems; inhibits gap junction communication. researchgate.netchemicalbook.compnas.org |

| Biological Roles | Implicated in sleep regulation, thermoregulation, and analgesia. researchgate.netnih.gov |

Properties

CAS No. |

72901-31-6 |

|---|---|

Molecular Formula |

C36H69NO |

Molecular Weight |

531.9 g/mol |

IUPAC Name |

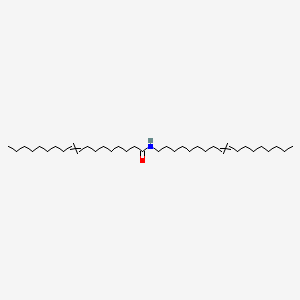

(Z)-N-[(E)-octadec-9-enyl]octadec-9-enamide |

InChI |

InChI=1S/C36H69NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-35H2,1-2H3,(H,37,38)/b19-17+,20-18- |

InChI Key |

GCAONVVVMAVFDE-NADBREJJSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCNC(=O)CCCCCCCC=CCCCCCCCC |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCNC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCNC(=O)CCCCCCCC=CCCCCCCCC |

Other CAS No. |

72901-31-6 |

physical_description |

Other Solid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways

Endogenous Biosynthetic Mechanisms

The scientific community has put forth several theories regarding the endogenous synthesis of oleyl oleamide (B13806), with two primary pathways receiving the most experimental support. nih.gov These involve different enzymes and precursor molecules, highlighting the potential for multiple routes to produce this important signaling lipid.

One of the leading hypotheses for oleyl oleamide biosynthesis involves the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). nih.govacs.orgnih.govebi.ac.uk PAM is traditionally known for its role in the final step of producing C-terminally amidated peptides, which are crucial for many biological functions. acs.orgnih.gov The proposed pathway suggests that oleic acid is first converted to oleoyl-CoA, which then becomes a substrate for the formation of N-oleoylglycine. acs.orgnih.govebi.ac.ukrhea-db.org Subsequently, PAM is thought to catalyze the oxidative cleavage of N-oleoylglycine to yield this compound and glyoxylate. usf.edu

The role of PAM in this process has been a subject of some debate. acs.orgnih.gov However, studies using mouse neuroblastoma N18TG2 cells, which can convert oleic acid to this compound and express PAM, have provided strong supporting evidence. acs.orgnih.govnih.gov When these cells were grown with radiolabeled oleic acid under conditions that boost PAM expression, an increase in labeled this compound was observed. acs.orgnih.gov Conversely, inhibiting PAM in these cells led to the accumulation of N-oleoylglycine, a finding that marked the first identification of this intermediate from a biological source. acs.orgnih.gov Furthermore, introducing N-oleoylglycine to the N18TG2 cells resulted in the production of this compound. acs.orgnih.gov These findings strongly suggest that N-oleoylglycine is an intermediate in the biosynthesis of this compound and that PAM plays a significant role in this pathway in vivo. acs.orgnih.gov

An alternative and compelling pathway for this compound synthesis involves the direct amidation of oleoyl-CoA, a reaction catalyzed by cytochrome c. nih.govnih.govscience.gov Research has identified an oleamide synthetase activity in rat tissues, which was later identified as cytochrome c through proteomic, biochemical, and immunological analyses. nih.govscience.gov This enzymatic process utilizes oleoyl-CoA and an ammonium (B1175870) ion as substrates and requires hydrogen peroxide as a cofactor. nih.govscience.gov

The cytochrome c-mediated synthesis exhibits characteristics that are consistent with a physiological role, including optimal activity at physiological temperature and pH ranges. nih.govscience.gov The reaction follows Michaelis-Menten kinetics, with a Michaelis constant (Km) for oleoyl-CoA of 21 µM. nih.govscience.gov The enzyme also shows a preference for long-chain acyl-CoA substrates. nih.govscience.gov The discovery that cytochrome c can directly catalyze the formation of this compound presents a significant potential pathway for its in vivo biosynthesis. nih.govscience.gov

Both of the major proposed biosynthetic pathways for this compound converge on the importance of key intermediate molecules. Oleoyl-CoA serves as a central precursor in both the PAM-dependent and cytochrome c-mediated routes. nih.govacs.orgebi.ac.ukrhea-db.org In the PAM pathway, oleoyl-CoA is essential for the formation of N-oleoylglycine, which is then converted to this compound. nih.govacs.orgebi.ac.ukrhea-db.org In the cytochrome c pathway, oleoyl-CoA is the direct substrate that is amidated to form this compound. nih.govnih.gov

N-oleoylglycine is specifically identified as an intermediate in the PAM-mediated pathway. acs.orgebi.ac.uk Its accumulation upon PAM inhibition provides strong evidence for its role as a direct precursor to this compound in this specific route. acs.org

While the PAM and cytochrome c pathways are the most extensively studied, other potential biosynthetic routes have been considered. One such proposal involved phospholipid aminolysis. nih.gov However, experiments using cell homogenates did not show the formation of this compound from oleic acid-containing phospholipids, providing evidence against this hypothesis. usf.edunih.gov

Another intriguing possibility is a "melding" of the two main pathways, where cytochrome c could first catalyze the production of N-oleoylglycine from oleoyl-CoA and glycine, which is then subsequently oxidized by PAM to produce this compound. nih.gov There is in vitro evidence that cytochrome c can indeed catalyze the formation of N-oleoylglycine. nottingham.ac.uk

The search for enzymes responsible for this compound synthesis has led to the identification of at least one key protein. Through extensive research, an oleamide synthesizing activity discovered in rat kidney and liver was identified as cytochrome c. nih.govscience.govresearchgate.net This identification was confirmed through several methods, including peptide mass fingerprinting of the isolated protein. nih.gov The enzymatic activity showed a strong correlation with the immunoreactivity for cytochrome c, and the functional properties of the tissue-derived synthetase were identical to those of commercially obtained cytochrome c. nih.govscience.gov

While PAM is not an "oleamide synthetase" in the sense that it does not directly synthesize this compound from a simple fatty acid, its role in converting N-oleoylglycine to this compound makes it a crucial enzyme in one of the primary proposed biosynthetic pathways. acs.orgnih.gov

Other Proposed Biosynthetic Routes and Supporting Evidence

Degradation and Inactivation Pathways

The biological activity of this compound is terminated through enzymatic degradation. The primary enzyme responsible for this process is fatty acid amide hydrolase (FAAH). pnas.orgnih.gov FAAH is an integral membrane protein that catalyzes the hydrolysis of this compound back to oleic acid and ammonia (B1221849). pnas.orgresearchgate.net This inactivation is rapid and plays a crucial role in regulating the endogenous levels and signaling duration of this compound. pnas.org The development of potent inhibitors for FAAH has been a key strategy in research to understand the physiological effects of elevated this compound levels. pnas.org

Chemical Compounds Mentioned

| Compound Name |

| This compound (Oleamide) |

| Oleic acid |

| Oleoyl-CoA |

| N-oleoylglycine |

| Glyoxylate |

| Hydrogen peroxide |

| Ammonia |

| Palmitamide |

| Anandamide (B1667382) (N-arachidonoylethanolamine) |

| N-arachidonoylglycine |

| N-acyltaurines |

| Dopamine |

| N-acetyldopamine |

| N-acetylnoradrenaline |

| Ethanolamine (B43304) |

| Arachidonic acid |

| 2-arachidonoyl glycerol (B35011) (2-AG) |

| Oleoylethanolamide |

| Linoleic acid |

| Palmitic acid |

| Vanillin |

| Cedran di ol |

| Dowanol |

Table 1: Key Enzymes and Intermediates in this compound Biosynthesis

| Pathway Component | Role | Key Research Findings | Citations |

|---|---|---|---|

| Peptidylglycine alpha-Amidating Monooxygenase (PAM) | Enzyme | Catalyzes the conversion of N-oleoylglycine to this compound. Its expression in N18TG2 cells correlates with this compound production. | nih.govacs.orgnih.govusf.edunih.gov |

| Cytochrome c | Enzyme (Oleamide Synthetase) | Directly catalyzes the amidation of oleoyl-CoA to form this compound. Requires hydrogen peroxide as a cofactor. | nih.govnih.govscience.govresearchgate.net |

| Oleoyl-CoA | Intermediate | Central precursor in both major biosynthetic pathways. | nih.govacs.orgebi.ac.ukrhea-db.org |

| N-oleoylglycine | Intermediate | Precursor to this compound in the PAM-dependent pathway. Accumulates when PAM is inhibited. | acs.orgnih.govebi.ac.uk |

Table 2: Degradation of this compound

| Enzyme | Function | Mechanism of Action | Citations |

|---|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | Inactivation/Degradation | Hydrolyzes this compound into oleic acid and ammonia, terminating its biological activity. | pnas.orgnih.gov |

Hydrolysis by Fatty Acid Amide Hydrolase (FAAH)

The principal enzyme responsible for the catabolism of oleamide is Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov FAAH is an integral membrane protein belonging to the serine hydrolase family. wikipedia.orgmedchemexpress.com It catalyzes the hydrolysis of oleamide into its constituent parts: oleic acid and ammonia. medchemexpress.comnih.gov This enzymatic action effectively terminates the signaling functions of oleamide. usf.edu The enzyme is distributed in various tissues, including the brain and liver, suggesting its critical role in regulating the levels of neuromodulatory fatty acid amides at their sites of action. nih.govmedchemexpress.comusf.edu

FAAH displays broad substrate specificity, hydrolyzing a range of fatty acid amides and esters, but shows a preference for unsaturated substrates like oleamide and the endocannabinoid anandamide. nih.govresearchgate.net Quantum and molecular mechanics simulations suggest a detailed mechanism for this hydrolysis within the enzyme's active site, involving key amino acid residues like Ser241, Ser217, and Lys142 that form a catalytic triad (B1167595) to facilitate the breakdown of the amide bond. core.ac.uk The mutation of Lys142 to alanine, for instance, has been shown to significantly decrease the rate of oleamide hydrolysis. core.ac.uk

Other Enzymatic Transformations and Metabolites

While FAAH is the primary enzyme for oleamide degradation, other enzymes involved in the broader endocannabinoid system may have minor or indirect roles. The endocannabinoid system includes other hydrolases such as FAAH-2 (in primates), N-acylethanolamine acid amidase (NAAA), and monoacylglycerol lipase (B570770) (MAGL), although their specific activity on oleamide is not as well-characterized as that of FAAH. mdpi.comd-nb.infonih.gov

The primary and well-established metabolite resulting from the FAAH-catalyzed hydrolysis of oleamide is oleic acid . nih.gov Studies have confirmed that oleic acid itself does not produce the same biological effects as oleamide, highlighting that the hydrolysis by FAAH is a deactivating step. nih.gov While oxidative metabolism through cyclooxygenase (COX) or lipoxygenase (LOX) pathways is known for other endocannabinoids, their significant contribution to oleamide metabolism in vivo has not been definitively established. mdpi.com

Regulation of Biosynthesis and Degradation Enzyme Activity

The cellular levels of oleamide are meticulously controlled through the regulation of the enzymes responsible for its synthesis and degradation. This regulation occurs at multiple levels, including transcriptional, post-translational, and through direct modulation of enzyme activity. The key biosynthetic enzymes are Peptidylglycine alpha-amidating monooxygenase (PAM) and cytochrome c, while the key degradation enzyme is FAAH.

Transcriptional and Post-translational Control of Relevant Enzymes

Fatty Acid Amide Hydrolase (FAAH):

Transcriptional Control: The expression of the FAAH gene is subject to regulation by several factors. Its promoter region contains response elements for hormones such as estrogen and glucocorticoids, which have been shown to down-regulate its transcriptional activity. wikipedia.org A recently discovered regulatory mechanism involves a long non-coding RNA (lncRNA) transcribed from a pseudogene known as FAAH-OUT. wikipedia.orguniprot.org This lncRNA and an associated intronic enhancer element, FAAH-AMP, act to increase the expression of FAAH. wikipedia.orguniprot.org Furthermore, DNA methylation of the FAAH promoter's CpG island can lead to the transcriptional silencing of the gene. uniprot.org

Peptidylglycine alpha-amidating monooxygenase (PAM):

Transcriptional Control: PAM gene expression is regulated in a tissue-specific manner. For example, in pituitary tumor cells, cAMP and dexamethasone (B1670325) can modulate PAM mRNA levels. nih.gov Hypoxia has also been identified as a regulator, with putative hypoxia response elements found in the PAM gene. nih.gov Additionally, the La autoantigen, an RNA-binding protein, can bind to the 3' untranslated region of PAM mRNA, leading to its nuclear retention and a subsequent decrease in PAM expression and activity. nih.gov

Post-translational Control: The bifunctional PAM enzyme undergoes post-translational modifications, including sulfation, which can be affected by alternative splicing of its protein forms.

Cytochrome c: While cytochrome c is a well-known component of the electron transport chain, its role in oleamide synthesis is a separate, proposed function. Specific transcriptional or post-translational controls governing its oleamide synthetase activity are not yet well understood, though the reaction is known to be stimulated by cofactors like hydrogen peroxide. nih.govscience.gov

Modulators of Enzymatic Activity

The activity of the enzymes that synthesize and degrade oleamide can be directly influenced by various molecules.

Modulators of FAAH Activity: A wide array of compounds can modulate FAAH activity, primarily through inhibition. These modulators can be either reversible or irreversible and come from both natural and synthetic sources.

Natural Modulators: Compounds derived from natural sources, such as phytocannabinoids, flavonoids, and flavolignans, have been identified as effective FAAH inhibitors. mdpi.comnih.govjneurosci.org

Allosteric Modulators: Besides direct inhibitors, allosteric modulators that bind to a site other than the active site can also regulate FAAH. For example, membrane lipids like cholesterol have been shown to modulate FAAH's structure and activity, potentially by increasing the accessibility of its lipid substrates within the cell membrane. mdpi.comnih.gov Alpha-tocopherol (Vitamin E) has also been identified as a potential allosteric modulator. mdpi.com

Modulators of PAM Activity: The catalytic activity of PAM is dependent on several cofactors and can be inhibited by certain substances.

Cofactors: PAM's monooxygenase domain requires copper and ascorbate (B8700270) for its function. uniprot.orguniprot.org

Inhibitors: The activity can be inhibited by chelating agents like EDTA and other chemical reagents. uniprot.orguniprot.org

Activators: A protein factor found in secretory granules, termed Stimulator of PAM activity (SPAM), has been shown to enhance PAM's enzymatic action at acidic pH levels typical of these granules. nih.gov

The table below summarizes key research findings on the modulation of FAAH, the primary degradation enzyme of oleamide.

Molecular and Cellular Mechanisms of Action

Receptor Interactions and Allosteric Modulation

Oleyl oleamide's biological activities are largely attributed to its ability to interact with and modulate several key receptor systems. These interactions are often allosteric, meaning it binds to a site on the receptor that is different from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. nih.govchemicalbook.com

Oleyl oleamide (B13806) has been shown to modulate the activity of several serotonin (B10506) (5-HT) receptor subtypes. pnas.org It acts as a negative allosteric modulator of the 5-HT7 receptor. wikipedia.org In radioligand binding assays, this compound decreased the affinity of [3H]5-HT for the 5-HT7 receptor without changing the total number of binding sites, a characteristic of allosteric modulation. nih.gov A Schild analysis confirmed the allosteric nature of this interaction. nih.gov Conversely, this compound acts as a positive allosteric modulator for 5-HT2A and 5-HT2C receptors, enhancing their response to serotonin. pnas.orgwikipedia.org Studies have shown that this compound potentiates 5-HT2A and 5-HT2C receptor-mediated currents. pnas.org For instance, at a concentration of 100 nM, this compound has been observed to potentiate the response of 5-HT2C receptors by 365% and 5-HT2A receptors by up to 260%. pnas.org This potentiation does not alter the EC50 of serotonin but increases the efficacy of the receptor. pnas.orgpnas.org The structural features of this compound, particularly the cis-double bond at the ninth carbon, are crucial for these modulatory effects. nih.gov

Table 1: Interaction of this compound with Serotonin Receptors

| Receptor Subtype | Type of Modulation | Effect on Receptor Activity |

|---|---|---|

| 5-HT7 | Negative Allosteric Modulator | Decreases affinity for serotonin nih.gov |

| 5-HT2A | Positive Allosteric Modulator | Potentiates serotonin-mediated response pnas.orgwikipedia.org |

| 5-HT2C | Positive Allosteric Modulator | Potentiates serotonin-mediated response pnas.orgwikipedia.org |

This compound also interacts with the GABAA receptor, a key inhibitory ion channel in the central nervous system. researchgate.net It acts as a positive allosteric modulator, enhancing the effects of the primary neurotransmitter, gamma-aminobutyric acid (GABA). researchgate.net This modulation is stereoselective, with the naturally occurring cis-isomer of this compound being more potent than its trans-isomer. nih.gov Electrophysiological studies have demonstrated that this compound can enhance GABA-evoked currents in cultured neurons. nih.govnih.gov This potentiation of GABAA receptor function is thought to contribute to the sleep-inducing properties of this compound. mdpi.com The interaction is not mediated through the benzodiazepine (B76468) binding site, as the effects of this compound are not blocked by flumazenil, a benzodiazepine antagonist. nih.gov

The relationship between this compound and the cannabinoid system is complex and has been a subject of considerable research. bionity.com Due to its structural similarity to the endocannabinoid anandamide (B1667382), it was initially hypothesized that this compound might act directly on cannabinoid receptors. researchgate.net Some studies have reported that this compound can act as a full agonist at the CB1 receptor, inhibiting ligand binding and modulating G-protein coupling. researchgate.netnih.gov However, other research suggests that this compound has negligible or no direct binding affinity for the CB1 receptor. researchgate.netnih.gov

An alternative and widely supported mechanism is that this compound modulates the endocannabinoid system indirectly. nih.gov this compound is metabolized by the same enzyme as anandamide, fatty acid amide hydrolase (FAAH). wikipedia.org By acting as an alternative substrate for FAAH, this compound can inhibit the breakdown of anandamide, thereby increasing its concentration and enhancing endocannabinoid signaling. researchgate.netresearchgate.net This is often referred to as an "entourage effect." researchgate.net The hypnotic actions of this compound have been shown to be blocked by a CB1 receptor antagonist, suggesting an involvement of the cannabinoid system, potentially through this indirect mechanism. nih.gov

Beyond serotonin and cannabinoid receptors, this compound has been found to interact with other G-protein coupled receptors (GPCRs). It has been shown to activate peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ, which are nuclear receptors that function as transcription factors to regulate gene expression. mdpi.com There is also evidence suggesting that this compound interacts with a novel, yet unidentified, G-protein coupled receptor in the cardiovascular system that is sensitive to the cannabinoid receptor antagonist rimonabant. researchgate.net Furthermore, some studies indicate that this compound does not significantly interact with certain other GPCRs, such as the 5-HT3 receptor. pnas.orgpnas.org

Ligand binding studies have been crucial in elucidating the mechanisms of this compound's action. For the 5-HT7 receptor, this compound was found to have a K(D) of 2.69 nM when accounting for allosteric cooperativity. nih.gov It caused a 3-fold decrease in the affinity of [3H]5-HT for the receptor. nih.gov In contrast, its affinity for the CB1 receptor is a point of contention, with some studies suggesting an IC50 in the micromolar range, while others report negligible binding. wikipedia.orgnih.gov The potentiation of 5-HT2A and 5-HT1A receptors by this compound is concentration-dependent, with measurable effects observed at nanomolar concentrations and maximal effects typically around 100 nM to 1 μM. pnas.org The structural requirements for these interactions are quite specific; for instance, the presence and cis-conformation of the double bond in the oleyl chain are critical for its activity at serotonin receptors. nih.gov

Table 2: Binding Affinity of this compound for Various Receptors

| Receptor | Binding Parameter | Value | Reference |

|---|---|---|---|

| 5-HT7 | K(D) | 2.69 nM | nih.gov |

| CB1 | Affinity | Controversial (μM to negligible) | wikipedia.orgnih.gov |

Ion Channel Modulation

Voltage-Gated Sodium Channel Interactions

Oleamide interacts with neuronal voltage-gated sodium channels (VGSCs) in a manner similar to some anesthetic compounds. Research using radioligand binding assays and whole-cell voltage clamp techniques has elucidated the specifics of this interaction. nih.gov

Oleamide stereoselectively inhibits the specific binding of [3H]batrachotoxinin A 20-α-benzoate to VGSCs, indicating an interaction with neurotoxin binding site 2 of the channel. nih.gov This inhibition is allosteric, as oleamide increases the dissociation rate of the radioligand without affecting association kinetics. nih.gov

Electrophysiological studies show that oleamide blocks tetrodotoxin-sensitive sodium currents. nih.gov This block is concentration-dependent and state-dependent, with a significantly greater affinity and maximal effect at more depolarized membrane potentials. nih.gov Oleamide shifts the voltage dependence of inactivation toward more hyperpolarized potentials and slows the rate of recovery from inactivation. nih.gov Furthermore, the cis-isomer of oleamide stereoselectively suppresses sustained repetitive firing in cultured neurons, a key indicator of voltage-gated sodium channel blockade. nih.gov The trans-isomer is inactive. nih.gov These actions suggest oleamide may function as an endogenous modulator of neuronal excitability. nih.gov

| Parameter | Effect of Oleamide | Concentration / Value | Source |

|---|---|---|---|

| Binding Inhibition (IC₅₀) | Inhibits specific binding of [³H]batrachotoxinin | 39.5 µM | nih.gov |

| Current Block | Blocks tetrodotoxin-sensitive Na⁺ currents | Concentration-dependent (3.2 to 64 µM) | nih.gov |

| Inactivation Curve | Significant shift in the hyperpolarizing direction | -15.4 ± 0.9 mV (at 32 µM) | nih.gov |

| Recovery from Inactivation (τ) | Slows recovery from inactivation | Increased from 3.7 ms (B15284909) to 6.4 ms (at 10 µM) | nih.gov |

| Sustained Repetitive Firing (EC₅₀) | Suppresses sustained repetitive firing | 4.1 µM | nih.gov |

Transient Receptor Potential (TRP) Channel Modulation

Oleamide has been identified as an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the vanilloid receptor. researchgate.netebi.ac.uknih.gov The activation of TRPV1 receptors is one of the mechanisms contributing to oleamide-induced vasodilation. nih.govresearchgate.net This interaction places oleamide in the category of endovanilloids, endogenous molecules that can modulate TRP channel activity. researchgate.net

Gap Junction Communication Modulation

One of the most well-characterized actions of oleamide is its potent inhibition of gap junction-mediated intercellular communication. nih.govescholarship.orgnih.gov This action allows oleamide to decouple communication between cells, a process vital in both the central nervous system and other tissues. nih.govpnas.org

Inhibition of Connexin-Mediated Intercellular Communication

Oleamide potently and selectively blocks gap junctional communication in rat glial cells, inhibiting both the transfer of fluorescent dyes and electrical coupling between cells. nih.govpnas.orgresearchgate.net The inhibition is reversible, with communication being restored within one to two hours after removal of the compound. nih.govresearchgate.net Studies have shown that oleamide blocks gap junctions composed of α₁ connexin (Cx43) in glial cells and β₁ connexin (Cx32) in transfected BHK cells. nih.govcore.ac.uk While some research describes oleamide as a non-selective connexin inhibitor, other work has focused on specific derivatives. nih.gov For instance, the synthetic oleamide derivatives MI-18 and MI-22 were found to inhibit gap junctions formed by human connexin 26 (hCx26) and hCx32, but not those formed by hCx40, hCx43, or hCx45. nih.gov

Structure-Activity Relationships for Gap Junction Inhibition

The ability of oleamide to inhibit gap junctions is highly dependent on its specific chemical structure. nih.govpnas.org Structure-activity relationship studies have defined the key molecular features required for this activity. nih.govpnas.orgresearchgate.net

Acyl Chain Length : An acyl chain length of 16 to 24 carbons is required for effective inhibition, with a length of 16-18 carbons being optimal. pnas.orgpnas.org

Unsaturation : A cis-double bond at the Δ9 position is a critical requirement. pnas.orgpnas.org Its removal (as in stearamide) or conversion to a trans configuration (as in elaidamide (B1671155)/trans-oleamide) eliminates inhibitory activity in glial cells. nih.govescholarship.org The potency of inhibition generally decreases as the double bond is moved away from the Δ9 position. pnas.org

Head Group : A polarized terminal group is necessary. pnas.org While the primary amide of oleamide is highly effective, small secondary and tertiary amides can also be potent inhibitors, indicating that the hydrogen bond-donating capability of the primary amide is not essential. pnas.org In contrast, the corresponding fatty acid, oleic acid, and its esters show little to no activity in glial cells. nih.govpnas.org

| Compound | Key Structural Feature | Inhibitory Activity on Glial Gap Junctions | Source |

|---|---|---|---|

| Oleamide (18:1Δ9c) | Baseline | Potent inhibitor | nih.govpnas.org |

| trans-Oleamide (Elaidamide) | trans-double bond | Inactive | nih.govescholarship.org |

| Stearamide (18:0) | Saturated chain | No observable inhibition | pnas.org |

| Oleic Acid | Carboxylic acid head group | Inactive | nih.govpnas.org |

| Palmitoleamide (16:1Δ9c) | Shorter (C16) chain | Effective inhibitor | pnas.org |

| cis-11-Octadecenamide | Δ11 cis-double bond | Less potent than oleamide | nih.govresearchgate.net |

| Oleyl ethanolamide | Ethanolamide head group | Less potent than oleamide | nih.govescholarship.orgresearchgate.net |

| N,N-dimethyl oleamide | Tertiary amide head group | Potent inhibitor | pnas.org |

Intracellular Signaling Pathway Modulation

Oleamide influences several key intracellular signaling pathways, contributing to its diverse biological effects, particularly its anti-inflammatory properties.

NF-κB Pathway : In microglial cells, oleamide has been shown to suppress the lipopolysaccharide (LPS)-induced activation of the transcription factor NF-κB. science.govnih.gov It achieves this by inhibiting the phosphorylation and subsequent degradation of the inhibitory protein IκB-α. nih.govresearchgate.net This blockade of NF-κB activation prevents the expression of downstream pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of inflammatory mediators like nitric oxide and prostaglandin (B15479496) E₂. science.govnih.govnih.gov The anti-inflammatory effects mediated by oleamide appear to involve the cannabinoid CB2 receptor. science.gov

MAPK and PI3K/Akt Pathways : Oleamide also modulates upstream signaling cascades that regulate inflammation. It inhibits the LPS-induced phosphorylation of mitogen-activated protein kinases (MAPKs), including p38 MAPK, extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinase (JNK). science.govnih.gov Additionally, oleamide has been found to block the activation of the PI3-kinase/Akt signaling pathway in response to inflammatory stimuli. science.gov

Serotonin Receptor Signaling : Oleamide can potentiate serotonin (5-HT) receptor responses. pnas.org It acts as an allosteric modulator, for example at the 5-HT₇ receptor, to enhance G protein signaling and subsequent cyclic AMP production. nih.gov It also potentiates responses at 5-HT₂A and 5-HT₁A receptors in a structurally specific manner. pnas.org

Cyclic AMP Regulation

This compound has demonstrated the ability to modulate cyclic AMP (cAMP) levels, a critical second messenger in numerous biological processes. In HeLa cells engineered to express the 5-HT7 serotonin receptor, this compound alone can trigger an increase in cAMP accumulation. nih.gov However, its interaction with serotonin (5-HT) reveals a more complex regulatory role. When co-administered with 5-HT, this compound acts as an antagonist, dampening the cAMP response to serotonin. nih.gov This suggests that this compound may function as an allosteric modulator at the 5-HT7 receptor, capable of both agonistic and antagonistic effects on cAMP signaling depending on the context. nih.govnih.gov This dual activity highlights a sophisticated mechanism for fine-tuning cellular responses mediated by cAMP.

Calcium Signaling Pathways

The influence of this compound on calcium signaling is multifaceted. In rat glial cells, this compound has been shown to inhibit gap junction communication, which is a pathway for intercellular calcium trafficking. core.ac.uk However, it does not affect calcium waves initiated by mechanical stimulation or glutamate, indicating a selective mechanism of action that decouples gap junction-mediated communication from other forms of intercellular calcium signaling. nih.govnih.gov This selective inhibition suggests that this compound's effects on calcium signaling are not due to a general disruption of calcium homeostasis but rather a specific interaction with gap junction proteins. core.ac.uk

PI3K/Akt/mTOR Signaling Pathway Activation

This compound has been identified as an activator of the Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, which is central to cell growth, proliferation, and survival. mdpi.comnih.gov In C2C12 myotubes, this compound treatment leads to increased phosphorylation of Akt, mTOR, and the downstream effector p70S6K, promoting protein synthesis and myotube hypertrophy. cambridge.orgcambridge.org This activation is dependent on PI3K, as the inhibitor LY294002 blocks the this compound-induced phosphorylation of p70S6K. cambridge.orgcambridge.org Furthermore, the mTOR inhibitor Torin 1 suppresses the increase in myotube diameter and protein synthesis induced by this compound, confirming the crucial role of this pathway in mediating the anabolic effects of this compound in muscle cells. cambridge.orgcambridge.orgnih.gov Studies in mice with muscle atrophy have shown that dietary this compound can increase the phosphorylation levels of Akt and mTOR in the tibialis anterior muscle. cambridge.orgnih.gov

Table 1: Effect of this compound on PI3K/Akt/mTOR Pathway Components

| Component | Effect of this compound | Cellular Model | Reference |

|---|---|---|---|

| Akt Phosphorylation | Increased | C2C12 myotubes, Mouse TA muscle | cambridge.org, cambridge.org |

| mTOR Phosphorylation | Increased | C2C12 myotubes, Mouse TA muscle | cambridge.org, cambridge.org |

| p70S6K Phosphorylation | Increased | C2C12 myotubes | cambridge.org, cambridge.org |

| Myotube Diameter | Increased | C2C12 myotubes | cambridge.org, cambridge.org |

| Protein Synthesis | Increased | C2C12 myotubes | cambridge.org, cambridge.org |

Effects on Autophagy Flux in Cellular Models

This compound has been shown to influence autophagy, the cellular process for degrading and recycling damaged components. In a mouse model of muscle atrophy induced by sedentary conditions, dietary this compound was found to restore autophagy flux. cambridge.orgcambridge.org This was evidenced by a reduction in the expression levels of microtubule-associated protein 1 light chain 3 (LC3)-I, LC3-II, and sequestosome 1 (p62) in the tibialis anterior muscle. cambridge.orgcambridge.orgnih.gov The accumulation of these proteins is indicative of impaired autophagy. However, in C2C12 myotubes, this compound did not appear to affect autophagy, suggesting that its effects on this process may be more complex and potentially dependent on the in vivo environment. cambridge.org In hypothalamic neurons, oleate, the precursor to this compound, can restore the impairment of autophagic flux caused by palmitate-induced lipotoxicity. nih.gov

Nuclear Receptor Activation (e.g., PPARγ)

This compound can directly interact with and activate peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in metabolism and inflammation. nih.govscience.govnih.gov In vitro studies using a luciferase reporter gene assay have shown that this compound can transactivate PPARα, PPARβ/δ, and PPARγ. nih.govscience.govresearchgate.net It binds to the ligand-binding domain of all three PPAR subtypes, with a notable affinity for PPARγ, where it has an estimated IC50 value of 38 μM. nih.govscience.gov The activation of PPARγ by this compound is further supported by its ability to induce adipogenesis in 3T3-L1 murine fibroblasts, a well-established assay for PPARγ activity. nih.govscience.gov

Table 2: this compound Interaction with PPAR Subtypes

| PPAR Subtype | Effect of this compound | Assay | Reference |

|---|---|---|---|

| PPARα | Transactivation, Binding | Luciferase reporter, Fluorescent ligand competition | nih.gov, science.gov |

| PPARβ/δ | Transactivation, Binding | Luciferase reporter, Fluorescent ligand competition | nih.gov, science.gov |

| PPARγ | Transactivation, Binding, Induced Adipogenesis | Luciferase reporter, Fluorescent ligand competition, Oil Red O uptake | nih.gov, science.gov |

Enzyme Activity Modulation (excluding FAAH)

Beyond its receptor-mediated actions, this compound also influences cellular function by modulating the activity of specific enzymes.

Influence on Choline (B1196258) Acetyltransferase Activity

This compound has been reported to enhance the activity of choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine. wikipedia.orgsmolecule.comwikiwand.com In vitro studies have demonstrated that this compound can produce a significant activation effect on ChAT. researchgate.netnih.gov This finding suggests a potential role for this compound in modulating cholinergic neurotransmission, which is critical for cognitive functions such as learning and memory. researchgate.net

Effects on Cytochrome P450 Enzymes in Cellular Models

Oleamide, an endogenous fatty acid amide, has been investigated for its influence on the activity and expression of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of endogenous and exogenous compounds. nih.govfrontiersin.org Research using in vitro and in vivo cellular models, primarily with rat and human liver preparations, has revealed species-specific and isoform-specific effects of oleamide on this critical enzyme system. nih.govresearchgate.net

Studies on rat liver microsomes have demonstrated that oleamide can modulate several CYP enzymes. In vitro assays indicated that oleamide exhibits a weak inhibitory effect on rat CYP1A2, CYP2D2, and CYP2C6. nih.govresearchgate.net Conversely, the activities of rat CYP2A, CYP2B, CYP2C11, and CYP3A were not significantly altered by oleamide in these in vitro settings. nih.govresearchgate.net

In contrast to the in vitro findings, in vivo studies where oleamide was administered to rats showed a more pronounced downregulatory effect. Treatment resulted in decreased protein levels and metabolic activities of CYP1A2, CYP2B, and CYP2C11, and a reduction in the metabolic activity of CYP2D2. nih.govresearchgate.net However, the activities of CYP2C6, CYP2A, and CYP3A remained unchanged, suggesting a selective downregulation of specific CYP isoforms in the living organism. nih.govresearchgate.net

Investigations using human cellular models have shown a different profile of interaction. In vitro studies with human liver microsomes and primary human hepatocytes revealed that oleamide did not alter the activities of major human CYP enzymes, including CYP1A2, CYP2B6, CYP2C9, and CYP3A4. nih.govresearchgate.net

To understand the molecular basis for these effects, particularly the in vivo downregulation observed in rats, researchers examined oleamide's interaction with key nuclear receptors that regulate CYP gene expression. These include the pregnane (B1235032) X receptor (PXR), the constitutive androstane (B1237026) receptor (CAR), and the aryl hydrocarbon receptor (AhR). Reporter gene experiments demonstrated that oleamide does not act as an agonist or an antagonist for these human nuclear receptors. nih.govresearchgate.net Furthermore, it did not regulate their target CYP genes in primary human hepatocytes. nih.govresearchgate.net This indicates that the observed downregulation of certain rat liver CYPs is not mediated through these major nuclear receptor pathways. nih.gov

Table 1: In Vitro Effects of Oleamide on Cytochrome P450 Enzyme Activity

| Species | Enzyme | Effect of Oleamide | Reference |

| Rat | CYP1A2 | Weak Inhibition | nih.govresearchgate.net |

| CYP2D2 | Weak Inhibition | nih.govresearchgate.net | |

| CYP2C6 | Weak Inhibition | nih.govresearchgate.net | |

| CYP2A | No Alteration | nih.govresearchgate.net | |

| CYP2B | No Alteration | nih.govresearchgate.net | |

| CYP2C11 | No Alteration | nih.govresearchgate.net | |

| CYP3A | No Alteration | nih.govresearchgate.net | |

| Human | CYP1A2 | No Alteration | nih.govresearchgate.net |

| CYP2B6 | No Alteration | nih.govresearchgate.net | |

| CYP2C9 | No Alteration | nih.govresearchgate.net | |

| CYP3A4 | No Alteration | nih.govresearchgate.net |

Table 2: In Vivo Effects of Oleamide on Rat Liver Cytochrome P450 Enzymes

| Enzyme | Effect on Protein Level | Effect on Metabolic Activity | Reference |

| CYP1A2 | Decreased | Decreased | nih.govresearchgate.net |

| CYP2B | Decreased | Decreased | nih.govresearchgate.net |

| CYP2C11 | Decreased | Decreased | nih.govresearchgate.net |

| CYP2D2 | Not Reported | Decreased | nih.govresearchgate.net |

| CYP2C6 | Not Reported | No Alteration | nih.govresearchgate.net |

| CYP2A | Not Reported | No Alteration | nih.govresearchgate.net |

| CYP3A | Not Reported | No Alteration | nih.govresearchgate.net |

Analytical Methodologies and Detection in Biological Systems

Extraction and Sample Preparation Techniques for Complex Matrices

The initial and most critical step in the analysis of oleyl oleamide (B13806) from biological samples is its efficient extraction from the matrix, which can include plasma, serum, urine, saliva, sweat, and various tissues. lumirlab.commdpi.comnih.govresearchgate.net The choice of extraction technique is highly dependent on the nature of the biological matrix and the subsequent analytical method. The primary goals of sample preparation are to isolate oleyl oleamide from interfering substances like proteins and salts, concentrate the analyte, and ensure its stability. lumirlab.comlumirlab.com Commonly employed methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT). lumirlab.comlumirlab.com

A comparative study on the extraction of primary fatty acid amides (PFAMs), including this compound, from various human biofluids found that the optimal sample preparation procedure varies with the matrix. lumirlab.commdpi.com For plasma and urine, protein precipitation was determined to be the most effective method. lumirlab.commdpi.com In contrast, for saliva and sweat, a solid-phase extraction step was necessary for reliable determination. lumirlab.commdpi.com

Liquid-Liquid Extraction (LLE) is a conventional method that utilizes immiscible organic solvents to partition this compound from the aqueous biological sample. nih.govresearchgate.net A common solvent system is a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v), which effectively extracts lipids. nih.gov Another approach involves an initial protein precipitation with acetone, followed by extraction with a chloroform:methanol mixture. nih.gov The efficiency of LLE can be influenced by factors such as the solvent-to-sample ratio and the pH of the aqueous phase.

Solid-Phase Extraction (SPE) offers a more selective and often cleaner extraction compared to LLE. This technique employs a solid adsorbent packed in a cartridge to retain the analyte of interest while allowing interfering compounds to pass through. For this compound, reverse-phase cartridges such as C18 are commonly used. nih.gov A typical SPE protocol involves conditioning the cartridge, loading the sample, washing away impurities with a weak solvent, and finally eluting the purified this compound with a strong organic solvent like ethyl acetate. nih.gov The recovery of this compound using a C18-based SPE method has been reported to be approximately 45%. nih.gov

Protein Precipitation (PPT) is frequently used as an initial clean-up step, particularly for protein-rich samples like plasma and serum. lumirlab.comlumirlab.com This method involves adding a water-miscible organic solvent, such as methanol or acetonitrile, to the sample to denature and precipitate proteins. lumirlab.comlumirlab.com After centrifugation, the supernatant containing this compound can be directly analyzed or subjected to further purification by LLE or SPE. While simple and fast, PPT may not effectively remove other interfering substances like phospholipids, which can cause matrix effects in mass spectrometry-based analyses. lumirlab.com

Interactive Data Table: Comparison of Extraction Techniques for this compound

| Technique | Biological Matrix | Key Solvents/Materials | Advantages | Disadvantages | Reported Recovery | Citations |

| Protein Precipitation (PPT) | Plasma, Urine | Methanol, Acetonitrile | Simple, fast | May not remove all interferences (e.g., phospholipids) | >90% (for similar compounds) | lumirlab.commdpi.comlumirlab.comresearchgate.net |

| Solid-Phase Extraction (SPE) | Saliva, Sweat, Serum | C18 cartridges, 50% Methanol (equilibration), 80% Methanol/Acetonitrile (wash), Ethyl Acetate (elution) | High selectivity, cleaner extracts | More complex and time-consuming than PPT | ~45% | lumirlab.commdpi.comnih.gov |

| Liquid-Liquid Extraction (LLE) | Serum, Tissues | Chloroform:Methanol (2:1), Acetone | Versatile, effective for lipids | Can be less selective, potential for emulsions | Variable | nih.govresearchgate.net |

Chromatographic Techniques for Separation and Quantification

Following extraction, chromatographic methods are employed to separate this compound from other co-extracted compounds, allowing for its accurate quantification. The choice between liquid chromatography and gas chromatography is often dictated by the volatility and thermal stability of the analyte and the desired sensitivity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of this compound in biological samples due to its high selectivity and sensitivity. lumirlab.comresearchgate.net This method is often preferred over gas chromatography because it typically does not require a time-consuming derivatization step, which can introduce variability. researchgate.net

In LC-MS/MS (B15284909) analysis of primary fatty acid amides, detection is commonly performed in multiple reaction monitoring (MRM) mode. researchgate.net This involves selecting the protonated molecule [M+H]⁺ of this compound (m/z 282) as the precursor ion and monitoring specific product ions generated through collision-induced dissociation. mdpi.comnih.gov For oleamide, characteristic product ions include those resulting from the neutral losses of ammonia (B1221849) (m/z 265) and water (m/z 247). mdpi.com The use of stable isotopically labeled internal standards, such as deuterated oleamide, is crucial for accurate quantification, as it compensates for matrix effects and variations in extraction efficiency and instrument response. researchgate.net Detection limits for this compound using LC-MS/MS can be in the range of 0.3-3 ng/mL. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of this compound. lumirlab.comnih.gov However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. lumirlab.comlumirlab.com Silylation is a common derivatization strategy, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. lumirlab.comlumirlab.com

This derivatization increases the analytical mass of this compound into the range of 338–395 Da, moving it away from the low molecular weight region where interference from biological matrix components is more prevalent. lumirlab.comlumirlab.com The resulting derivatives provide characteristic fragment ions that can be used for quantification in selected ion monitoring (SIM) mode. lumirlab.comnih.gov For instance, when monitoring the N-trimethylsilyl derivative, a fragment ion at m/z 338 is reliably measured. lumirlab.com Using a ¹³C₁₈-labeled oleamide as an internal standard, GC-MS methods have achieved linear calibration curves in the low nanogram range, with the potential for femtogram-level sensitivity. lumirlab.comlumirlab.comnih.gov This technique has been successfully used to determine this compound levels in rat cerebrospinal fluid and plasma. lumirlab.comnih.gov

Interactive Data Table: Chromatographic Methods for this compound Analysis

| Technique | Derivatization | Key Parameters | Detection Mode | Typical Sensitivity | Citations |

| LC-MS/MS | Not typically required | C18 column, gradient elution with acetonitrile/water | ESI+, Multiple Reaction Monitoring (MRM) | 0.3-3 ng/mL | mdpi.comresearchgate.netbiorxiv.org |

| GC-MS | Required (e.g., silylation with BSTFA or MTBSTFA) | Phenylmethylsiloxane capillary column, temperature programming | Electron Impact (EI), Selected Ion Monitoring (SIM) | Low nanogram range | lumirlab.comlumirlab.comnih.govjmb.or.kr |

| UHPLC-MS | Not typically required | C18 column, isocratic or gradient elution | Heated Electrospray Ionization (HESI+), SIM | LOD: ~50 ng/mL, LOQ: ~150 ng/mL | mdpi.comnih.govppd.com |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over conventional HPLC for the analysis of this compound, including higher resolution, faster analysis times, and increased sensitivity. mdpi.comnih.gov UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures but results in more efficient separations. nih.govfrontiersin.org

For this compound analysis, a common setup involves a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous component (often containing a buffer like ammonium (B1175870) bicarbonate) and an organic solvent such as methanol or acetonitrile. nih.govfrontiersin.org An isocratic elution with a mobile phase of 10 mM ammonium bicarbonate buffer and methanol (20:80, v/v) has been successfully used. nih.gov When coupled with mass spectrometry, UHPLC-MS allows for the rapid quantification of this compound in various matrices, including extracts from plastic materials where it is used as an additive. mdpi.comnih.gov The method has demonstrated excellent linearity and can achieve limits of detection (LOD) and quantification (LOQ) in the nanogram per milliliter range. rsc.org

Spectroscopic Characterization and Quantification Methods

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the definitive structural elucidation of this compound and can also be employed for quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous identification and structural characterization of this compound. bch.roikm.org.my Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular structure.

In the ¹H-NMR spectrum of this compound, key signals include a multiplet around 5.35 ppm corresponding to the two olefinic protons (-CH=CH-) of the oleyl chain. bch.ro The protons of the methylene (B1212753) group adjacent to the amide carbonyl (-CH₂-CONH-) typically appear as a triplet around 2.10-2.24 ppm. mdpi.com The amide proton (-NH) gives a broad signal, and the terminal methyl group (-CH₃) of the fatty acid chain resonates as a triplet at approximately 0.87-0.89 ppm. mdpi.com

The ¹³C-NMR spectrum provides complementary information. The carbonyl carbon of the amide group (C=O) is observed at around 173-176 ppm. mdpi.com The two olefinic carbons (=CH) resonate in the region of 129-130 ppm. bch.ro The various methylene carbons (-CH₂-) of the long alkyl chain appear in the range of approximately 22-37 ppm, and the terminal methyl carbon (-CH₃) is found at about 14 ppm. mdpi.com

While primarily a qualitative technique for structure confirmation, NMR can also be used for quantitative purposes (qNMR), although it is generally less sensitive than mass spectrometry-based methods. For quantification, an internal standard with a known concentration and non-overlapping signals is required.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a valuable technique for identifying the functional groups present in this compound. This method helps in the structural confirmation of the compound. The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to its molecular structure.

While detailed spectral data for this compound is available in spectral databases, specific characteristic peaks are associated with its amide and alkene functionalities. nih.govspectrabase.com The presence of the amide group is typically confirmed by N-H stretching vibrations and C=O stretching vibrations. The long unsaturated alkyl chain is characterized by C-H stretching and bending vibrations, as well as a distinctive peak for the C=C double bond of the cis-alkene group. For comparison, the related ester, oleyl oleate, shows a characteristic ester carbonyl absorption peak around 1712.18 cm⁻¹, which differentiates it from the amide functionality in this compound. ikm.org.my Researchers have utilized Attenuated Total Reflectance (ATR)-FTIR to analyze samples containing this compound and related compounds on various substrates, including skin. acs.org

| Functional Group | Typical IR Absorption Range (cm⁻¹) | Relevance to this compound |

| N-H Stretch (Amide) | 3500-3100 | Confirms the presence of the primary amide group. |

| C-H Stretch (Alkane) | 3000-2850 | Indicates the long aliphatic carbon chain. |

| C=C Stretch (Alkene) | 1680-1640 | Confirms the presence of the double bond in the oleyl chain. |

| C=O Stretch (Amide I) | 1680-1630 | A primary characteristic peak for the amide carbonyl group. |

| N-H Bend (Amide II) | 1640-1550 | Another key indicator of the amide functional group. |

Quantitative Analysis in In Vitro and In Vivo Models

The quantification of this compound in biological settings, such as in cell cultures (in vitro) and in living organisms (in vivo), is crucial for understanding its physiological roles. These analyses are typically performed using advanced chromatographic techniques coupled with mass spectrometry (LC-MS/MS), which offer high sensitivity and selectivity. nih.gov

In vivo studies in mice have successfully quantified plasma concentrations of both endogenous and exogenously administered this compound. Under normal physiological conditions, the endogenous plasma concentration in male ddY mice was found to be approximately 30 nM. cambridge.orgcambridge.org Following oral administration of a stable isotope-labeled version of the compound, plasma levels of the exogenous this compound reached about 170 nM. cambridge.orgcambridge.org Another study in rats demonstrated that intraperitoneal administration of this compound led to an eight-fold increase in its circulating serum levels, rising from a baseline of 16 ± 4 ng/mL to 209 ± 65 ng/mL. nih.gov

In vitro research has also relied on quantitative analysis. For instance, studies using mouse neuroblastoma N₁₈TG₂ cells, which are known to produce this compound, have shown that inhibiting the peptidylglycine alpha-amidating monooxygenase (PAM) enzyme leads to a measurable decrease in oleamide production. mdpi.com However, researchers have noted that published abundance values can show significant scatter, highlighting the challenges in accurately measuring the relatively low levels of fatty acid amides in biological samples. mdpi.com

| Model System | Matrix | Findings on this compound Levels | Reference(s) |

| In Vivo (ddY Mice) | Plasma | Endogenous: ~30 nM; Exogenous (post-administration): ~170 nM. | cambridge.orgcambridge.orgresearchgate.net |

| In Vivo (Rats) | Serum | Baseline: 16 ± 4 ng/mL; Post-administration: 209 ± 65 ng/mL. | nih.gov |

| In Vitro (N₁₈TG₂ Cells) | Cell Culture | Cells produce oleamide; production decreases with PAM enzyme inhibition. | mdpi.com |

Stable Isotope-Labeled Internal Standards

For accurate quantification of this compound in complex biological matrices, the use of stable isotope-labeled (SIL) internal standards is the preferred methodology. scispace.com These standards, which have a similar chemical structure to the analyte but a different mass due to the incorporation of isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), co-elute with the analyte and experience similar matrix effects and ionization efficiencies during LC-MS analysis. scispace.comusf.edu

The use of a SIL internal standard corrects for variability during sample preparation, extraction, and analysis, leading to more precise and accurate results. nih.gov For the analysis of this compound, researchers have synthesized and utilized ¹³C and ¹⁵N-labeled this compound as an internal standard. cambridge.org This involves reacting ¹³C-labeled oleoyl (B10858665) chloride with ¹⁵N-labeled ammonia hydroxide. cambridge.org The general principle involves adding a known quantity of the SIL internal standard to a biological sample before processing. The ratio of the signal from the endogenous analyte to the signal from the SIL internal standard is then used to calculate the concentration of the analyte. usf.edu

This approach is critical because endogenous analytes are naturally present in biological samples, making it impossible to prepare a true "blank" matrix for a standard calibration curve. researchgate.net By using a SIL version of the analyte, a calibration curve can be established in a surrogate matrix or by using the SIL compound as a "surrogate analyte" to create the concentration-response relationship, thereby overcoming interference from the endogenous compound. researchgate.net

Limit of Detection and Quantification Methodologies

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of any analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, these limits are typically determined using liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com

The standard methodology for determining LOD and LOQ is based on the signal-to-noise ratio (S/N). The LOD is generally defined as the analyte concentration that produces a signal three times greater than the background noise (S/N = 3), while the LOQ is the concentration that yields a signal ten times the noise level (S/N = 10). nih.govnih.gov

Several studies have reported specific LOD and LOQ values for this compound in various contexts. A quantitative UHPLC-MS method established an LOD of 0.049 µg/mL and an LOQ of 0.098 µg/mL for this compound. mdpi.comnih.gov Another LC-MS method for a group of fatty acid amides, including this compound, reported LODs in the range of 0.001–0.01 µg/mL and LOQs from 0.005–0.02 µg/mL. frontiersin.org In the analysis of human biofluids, detection limits for this compound and other primary fatty acid amides were found to be within the range of 0.3–3 ng/mL. researchgate.net For analysis in human cerebrospinal fluid (CSF), the LOQ for this compound was determined to be between 0.338 and 0.515 ng/mL. biorxiv.orgbiorxiv.org

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |

| UHPLC-MS | Standard Solution | 0.049 µg/mL | 0.098 µg/mL | mdpi.comnih.gov |

| LC-MS | Vegetable Oil | 0.001–0.01 µg/mL | 0.005–0.02 µg/mL | frontiersin.org |

| LC-MS/MS | Human Biofluids | 0.3–3 ng/mL | Not specified | researchgate.net |

| UHPLC-MS/MS | Human CSF | 0.101-0.154 ng/mL | 0.338 - 0.515 ng/mL | biorxiv.orgbiorxiv.org |

Influence of Biological Matrix on Analytical Performance

The biological matrix—the complex mixture of components in a biological sample such as plasma, urine, or tissue—can significantly impact the accuracy and precision of this compound quantification. nih.gov Matrix effects can cause ion suppression or enhancement in the mass spectrometer, leading to erroneous results. scispace.com

One of the most significant challenges in this compound analysis is contamination from laboratory equipment. This compound is a common lubricant and slip additive used in the manufacturing of plastics. researchgate.net Consequently, it can leach from plastic labware, such as pipette tips, centrifuge tubes, and syringe filters, into the sample during processing. researchgate.net This external contamination can artificially inflate the measured concentration of this compound, leading to a severe misinterpretation of results. cambridge.orgcambridge.org To mitigate this, researchers recommend using ethanol-washed glass labware and analyzing procedural blanks to detect and account for any leached this compound. cambridge.orgresearchgate.net

The choice of sample preparation technique is also critical and must be optimized for the specific biological matrix. A study comparing solid-phase extraction (SPE) and protein precipitation for various human biofluids found that the optimal method depended on the matrix. researchgate.net For plasma and urine, protein precipitation was most effective, whereas for the analysis of saliva and sweat, an SPE step was necessary for reliable determination of primary fatty acid amides, including this compound. researchgate.net Furthermore, when analyzing complex matrices like milk or oil extracts, additional steps such as column cleaning and re-equilibration are required to maintain analytical performance. nih.gov The inherent presence of endogenous this compound in biological fluids also necessitates strategies like the use of SIL internal standards to ensure accurate calibration, as a true blank matrix is unavailable. researchgate.net

Structure Activity Relationship Sar Studies of Oleyl Oleamide and Analogs

Impact of Acyl Chain Length and Saturation

The length and degree of saturation of the acyl chain are critical determinants of oleyl oleamide's biological activity. For instance, in the context of inhibiting gap junction communication, a chain length of 16 to 24 carbons is required, with 16 to 18 carbons being optimal. pnas.orgpnas.org Shortening the chain to 14 carbons leads to a loss of activity. pnas.org Similarly, for the potentiation of the 5-HT2A serotonin (B10506) receptor, lengthening or shortening the C18 chain of oleamide (B13806) diminishes its effectiveness. pnas.org

Complete saturation of the acyl chain, as seen in stearamide (18:0), results in a loss of inhibitory activity on gap junctions and eliminates the potentiation of the 5-HT2A receptor response. pnas.orgpnas.org The introduction of additional double bonds, as in polyunsaturated fatty acid amides, generally reduces activity compared to oleamide. pnas.org For example, linoleamide (B162930) (18:2), which also has a cis-Δ9 double bond, shows reduced potency in gap junction inhibition, indicating that the second double bond is not beneficial. pnas.org However, arachidonamide, with four cis double bonds, is an effective inhibitor of gap junction communication, though not as potent as oleamide. pnas.org

| Compound | Acyl Chain | Activity (Gap Junction Inhibition) | Activity (5-HT2A Receptor Potentiation) |

| Myristoleamide (14:1Δ9) | C14:1 | Inactive | Inhibitory |

| Palmitoleamide (16:1Δ9) | C16:1 | Active | Inactive/Weakly Inhibitory |

| This compound (18:1Δ9) | C18:1 | Highly Active | Highly Active |

| Stearamide (18:0) | C18:0 | Inactive | Inactive |

| Linoleamide (18:2Δ9,12) | C18:2 | Moderately Active | Less Active |

| Arachidonamide (20:4Δ5,8,11,14) | C20:4 | Active | Less Active |

Role of Double Bond Position and Stereochemistry

The position and stereochemistry of the double bond within the acyl chain are of paramount importance for the biological activity of this compound. The presence of a cis double bond at the Δ9 position is a stringent requirement for several of its biological actions. pnas.orgnih.gov

For both the inhibition of gap junction communication and the potentiation of the 5-HT2A receptor, the Δ9 cis configuration is optimal. pnas.orgpnas.org Moving the double bond away from the Δ9 position, either closer to the amide headgroup or towards the methyl terminus, typically leads to a decrease or complete loss of activity. pnas.orgcore.ac.uk For example, in the C18:1 series, moving the double bond to the Δ6, Δ7, or Δ8 position resulted in compounds that were as effective or slightly less effective than oleamide in gap junction inhibition, but further displacement generally reduced potency. pnas.org

The stereochemistry of the double bond is also crucial. The trans isomer of oleamide, elaidamide (B1671155) (18:1Δ9-trans), is inactive in both inhibiting gap junctions and potentiating the 5-HT2A receptor. pnas.orgpnas.org This highlights the specific three-dimensional shape conferred by the cis double bond as being essential for its interaction with its biological targets.

| Analog | Double Bond Position | Double Bond Stereochemistry | Activity (Gap Junction Inhibition) | Activity (5-HT2A Receptor Potentiation) |

| This compound | Δ9 | cis | Highly Active | Highly Active |

| Petroselinamide | Δ6 | cis | Active | Less Active |

| Vaccenamide | Δ11 | cis | Less Active | Less Active |

| Elaidamide | Δ9 | trans | Inactive | Inactive |

Importance of the Amide Moiety and Substituent Effects

The primary amide headgroup of this compound is another key structural feature that dictates its activity. While the primary amide is optimal, certain modifications are tolerated. Secondary and tertiary amides with small substituents can replace the primary amide and retain activity in potentiating the 5-HT2A receptor, suggesting the amide acts as a hydrogen bond acceptor but not necessarily a donor. pnas.orgnih.gov However, larger substituents on the amide nitrogen generally lead to a loss of activity.

Modifications to the carbonyl group of the amide, such as its replacement with an acid, ester, aldehyde, or alcohol, typically abolish the potentiation of the 5-HT2A receptor. pnas.org This underscores the importance of the specific electronic and hydrogen-bonding properties of the amide group. Interestingly, some analogs with modified headgroups, such as oleyl aldehyde and a trifluoromethyl ketone analog, act as inhibitors of fatty acid amide hydrolase (FAAH), the enzyme that degrades oleamide. pnas.org This suggests a dual-action mechanism where they might potentiate oleamide's effects by preventing its breakdown. pnas.org

The synthesis of various oleyl amide analogs with different amine headgroups has been explored. For example, N-oleoyl derivatives of phenylalaninol, phenethylamine, 1-naphthylamine, and cyclohexylamine (B46788) have been synthesized and investigated for their biological effects. researchgate.net

Comparative Analysis with Related Fatty Acid Amides (e.g., Anandamide (B1667382), Oleoylethanolamide)

This compound belongs to a broader class of endogenous fatty acid amides, which includes the endocannabinoid anandamide (arachidonoylethanolamide) and the satiety-inducing factor oleoylethanolamide (OEA). nih.gov While structurally related, these molecules exhibit distinct biological activities, which can be attributed to differences in their structures.

Anandamide, with its polyunsaturated arachidonoyl chain, is a potent agonist of cannabinoid receptors, a property not as pronounced for oleamide. nih.goviiarjournals.org In contrast, oleamide is more effective than anandamide at potentiating 5-HT2A receptor responses. pnas.org This difference in activity is largely due to the acyl chain; FAAH, the enzyme that hydrolyzes these amides, shows a preference for arachidonoyl and oleoyl (B10858665) substrates, with primary amides like oleamide being hydrolyzed faster than ethanolamides like anandamide. nih.gov The flexibility and preferred conformations of these lipids also influence their interaction with enzymes, with the more flexible anandamide being accommodated differently in the FAAH active site compared to the more restricted oleamide. acs.org

Oleoylethanolamide (OEA) differs from this compound only in its headgroup, having an ethanolamide instead of a primary amide. This seemingly small change leads to a significant divergence in biological function. OEA is a potent and selective agonist of PPARα, a nuclear receptor involved in lipid metabolism, and does not significantly activate cannabinoid receptors. google.com This highlights the critical role of the amide headgroup in determining the specific receptor interactions and subsequent biological effects.

| Compound | Acyl Chain | Headgroup | Primary Target(s) |

| This compound | Oleoyl (18:1) | Primary Amide | Serotonin Receptors, Gap Junctions |

| Anandamide | Arachidonoyl (20:4) | Ethanolamide | Cannabinoid Receptors (CB1, CB2) |

| Oleoylethanolamide (OEA) | Oleoyl (18:1) | Ethanolamide | PPARα |

Design and Synthesis of Mechanistic Probes and Analogs

To further elucidate the mechanisms of action of this compound and to develop compounds with enhanced or more selective activities, researchers have designed and synthesized a variety of mechanistic probes and analogs. These include molecules that are resistant to enzymatic degradation, radiolabeled compounds for binding studies, and analogs with modified headgroups or acyl chains to probe specific interactions.

The synthesis of this compound analogs often involves the coupling of oleic acid or its activated derivatives (like oleoyl chloride) with various amines. researchgate.netnih.gov For example, a series of novel oleyl amide analogs were created by coupling oleic acid with different aminol alcohol analogs, leading to the discovery of potent positive allosteric modulators (PAMs) of serotonin 5-HT2C and dual 5-HT2C/5-HT2A receptors. nih.gov

The development of inhibitors for FAAH, the enzyme that degrades this compound, has been a significant area of research. nih.govnih.gov These inhibitors, such as α-ketoheterocycles, were designed as transition-state mimics and have proven to be potent and selective. nih.govgoogle.com By preventing the breakdown of endogenous this compound, these inhibitors can potentiate its biological effects.

Furthermore, the creation of reactive fatty acid amide analogs is a strategy to identify the specific proteins and receptors that bind to these lipids. mdpi.com These probes can form covalent bonds with their targets, allowing for their isolation and identification. Such approaches are crucial for discovering new biological roles and mechanisms of action for this compound and related compounds.

Role in Fundamental Biological Processes Mechanistic Studies in Model Systems

Neurobiological Mechanisms in Animal Models

Oleyl oleamide (B13806) (oleamide) modulates several neurobiological pathways by interacting with a range of receptor systems. It is recognized as an endogenous agonist for the cannabinoid receptor CB1, demonstrating the ability to inhibit agonist binding to CB1 receptors and stimulate them directly. researchgate.netnih.gov This interaction suggests a role within the endocannabinoid system.

Beyond the cannabinoid system, oleamide's effects extend to serotonergic and GABAergic systems. researchgate.netresearchgate.net It has been shown to interact with multiple serotonin (B10506) (5-HT) receptors, including 5-HT₂ₐ, 5-HT₂꜀, and 5-HT₇. researchgate.netfrontiersin.org At the 5-HT₇ receptor, oleamide appears to act at an allosteric site, influencing G protein signaling and leading to an increase in cyclic AMP production. nih.gov

Furthermore, studies in hippocampal progenitor cells (HPCs) have identified a direct mechanism by which oleamide upregulates the transcription of Doublecortin (DCX), a protein crucial for neurogenesis. nih.gov This action is mediated through the activation of the peroxisome proliferator-activated receptor α (PPARα). nih.gov Research indicates that oleamide's ability to stimulate the differentiation of HPCs is dependent on the presence of functional PPARα. nih.gov

Table 1: Oleyl Oleamide Interactions with Neuroreceptor Systems

| Receptor/System | Interaction Type | Observed Mechanism | Reference(s) |

|---|---|---|---|

| Cannabinoid (CB1) | Full Agonist | Inhibits agonist binding; stimulates [³⁵S]GTPγS binding. | researchgate.netnih.gov |

| Serotonin (5-HT) | Modulator | Interacts with 5-HT₂ₐ, 5-HT₂꜀, and 5-HT₇ receptors. | researchgate.netfrontiersin.org |

| 5-HT₇ | Allosteric Modulator | Increases cyclic AMP formation via an allosteric site. | nih.gov |

| PPARα | Activator | Directly upregulates the transcription of the Dcx gene in hippocampal progenitor cells. | nih.gov |

| GABAergic System | Modulator | Implicated in the indirect or direct actions of oleamide. | researchgate.net |

Cellular Growth and Differentiation Processes

This compound demonstrates a significant role in cellular differentiation, particularly in neuronal and muscle cell lineages. In hippocampal progenitor cells from wild-type mice, oleamide treatment stimulated the differentiation process. nih.gov This effect was absent in cells from mice lacking the PPARα receptor, highlighting this receptor's critical role in mediating oleamide's differentiative effects. nih.gov When PPARα was genetically restored in these null cells, the ability of oleamide to promote the expression of the neuronal differentiation marker DCX was also restored. nih.gov

Muscle Cell Biology and Signaling Pathways